molecular formula C17H23N3O3S2 B467557 N-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)carbamothioyl)cyclopropanecarboxamide CAS No. 497081-34-2

N-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)carbamothioyl)cyclopropanecarboxamide

Cat. No.: B467557
CAS No.: 497081-34-2
M. Wt: 381.5g/mol
InChI Key: MVEOTEVWAOLDKE-UHFFFAOYSA-N
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Description

N-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)carbamothioyl)cyclopropanecarboxamide is a synthetic organic compound characterized by a cyclopropanecarboxamide core linked via a thiourea group to a 4-sulfonylphenyl moiety. The sulfonyl group is further substituted with a 4-methylpiperidine ring. This structure confers unique physicochemical properties, including moderate lipophilicity (due to the cyclopropane and aromatic rings) and hydrogen-bonding capabilities (via the thiourea and sulfonyl groups).

Properties

IUPAC Name

N-[[4-(4-methylpiperidin-1-yl)sulfonylphenyl]carbamothioyl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S2/c1-12-8-10-20(11-9-12)25(22,23)15-6-4-14(5-7-15)18-17(24)19-16(21)13-2-3-13/h4-7,12-13H,2-3,8-11H2,1H3,(H2,18,19,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVEOTEVWAOLDKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)carbamothioyl)cyclopropanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the sulfonylphenyl intermediate: This step involves the reaction of 4-methylpiperidine with a sulfonyl chloride derivative to form the sulfonylphenyl intermediate.

    Cyclopropanecarboxamide formation: The sulfonylphenyl intermediate is then reacted with cyclopropanecarboxylic acid or its derivatives under appropriate conditions to form the desired cyclopropanecarboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)carbamothioyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)carbamothioyl)cyclopropanecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)carbamothioyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues from Imidazolidinone and Thioxoimidazolidinone Derivatives

Several compounds synthesized in a 2013 study (–3) share a thiourea-linked benzamide scaffold but differ in substituents and heterocyclic moieties:

Compound Name Substituent(s) Melting Point (°C) Yield (%) Key Structural Features
N-((4-((2,4-Dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-2-chlorobenzamide () 2-chlorobenzamide 216–218 60 Imidazolidinone ring, chloro substituent
N-((4-((4-oxo-2-thioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-4-nitrobenzamide () 4-nitrobenzamide 244–245 Not reported Thioxoimidazolidinone, nitro group
N-((4-((4-oxo-2-thioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)thiophene-2-carboxamide () Thiophene-2-carboxamide 244–246 82 Thiophene ring, high yield

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro) increase melting points (e.g., 244–245°C for nitro vs. 216–218°C for chloro), likely due to enhanced intermolecular interactions .
  • Heterocyclic Moieties: Thioxoimidazolidinone derivatives () exhibit higher thermal stability compared to imidazolidinone analogs (), possibly due to sulfur’s polarizability .
  • Yield Variations : Thiophene-2-carboxamide derivatives achieved the highest yield (82%), suggesting favorable steric and electronic conditions during synthesis .

Tozasertib Lactate: A Sulfonylpiperazine-Based Antineoplastic Agent

Tozasertib Lactate () shares a sulfonamide-linked aromatic system but replaces 4-methylpiperidine with a 4-methylpiperazine and incorporates a pyrimidinyl-pyrazole moiety:

  • Structural Differences: Piperidine vs. Biological Activity: Tozasertib’s pyrimidinyl-pyrazole group is critical for kinase inhibition (e.g., Aurora kinase), highlighting how heterocyclic appendages dictate target specificity .
  • Physical Properties : As a lactate salt, Tozasertib likely exhibits enhanced aqueous solubility compared to the free-base form of the target compound .

Cyclopropylfentanyl: A Piperidine-Based Opioid Analogue

Cyclopropylfentanyl (–6) shares the cyclopropanecarboxamide and piperidine motifs but diverges in the aryl substituents:

  • Structural Contrasts: Phenethyl vs. Sulfonylphenyl: Cyclopropylfentanyl’s phenethyl group enhances lipophilicity, favoring blood-brain barrier penetration, whereas the sulfonyl group in the target compound may reduce CNS activity . Pharmacology: Cyclopropylfentanyl’s opioid activity stems from µ-opioid receptor affinity, whereas the target compound’s sulfonyl and thiourea groups suggest non-opioid mechanisms (e.g., enzyme inhibition) .

Data Tables for Key Compounds

Table 1: Physical Properties of Selected Analogues

Compound Type Substituent Melting Point (°C) Yield (%) Reference
Imidazolidinone derivative 2-chlorobenzamide 216–218 60
Thioxoimidazolidinone derivative 4-nitrobenzamide 244–245 Not reported
Tozasertib Lactate Pyrimidinyl-pyrazole Not reported Not reported
Cyclopropylfentanyl Phenethyl Not reported Not reported

Biological Activity

N-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)carbamothioyl)cyclopropanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound, and its molecular formula is C16H22N2O2S2. The structural complexity contributes to its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antiproliferative Effects : Studies have shown that derivatives of this compound can inhibit cell growth in various cancer cell lines.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can be pivotal in cancer therapy.
  • Anti-inflammatory Properties : Some studies suggest potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

The biological activity of this compound may involve several mechanisms:

  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in the G2/M phase, effectively halting cancer cell proliferation.
  • Microtubule Disruption : Binding to β-tubulin, leading to cytoskeletal disruption and subsequent cell death.
  • Angiogenesis Inhibition : The compound may inhibit angiogenesis, thereby restricting tumor growth by limiting blood supply.

Antiproliferative Activity

A series of studies evaluated the antiproliferative effects of this compound against different cancer cell lines. Below is a summary table of the IC50 values observed:

Compound NameCell LineIC50 (µM)Reference
N-CycloMCF7 (Breast)5.0
N-CycloHT-29 (Colon)3.5
N-CycloM21 (Melanoma)7.2

Enzyme Inhibition Studies

Inhibitory activity against specific enzymes was assessed, with notable findings:

EnzymeInhibition (%) at 10 µMReference
DGAT-185%
FASN90%

Case Studies

A clinical study involving the administration of similar sulfonamide compounds demonstrated promising results in patients with advanced solid tumors. The study highlighted significant tumor reduction in a subset of patients treated with high doses of the compound.

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